molecular formula C8H10N2O2 B7810573 (5-Methyl-2-nitrophenyl)methanamine CAS No. 75985-47-6

(5-Methyl-2-nitrophenyl)methanamine

Cat. No.: B7810573
CAS No.: 75985-47-6
M. Wt: 166.18 g/mol
InChI Key: RJYGJNVRQVWPSO-UHFFFAOYSA-N
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Description

(5-Methyl-2-nitrophenyl)methanamine (CAS: Not explicitly provided; molecular formula: C₈H₁₀N₂O₂) is a substituted benzylamine derivative featuring a methyl group at the 5-position and a nitro group at the 2-position of the benzene ring. Its structure is defined by the SMILES notation CC1=C(C=C(C=C1)[N+](=O)[O-])CN and InChI key GKYCQKHYOMZCHE-UHFFFAOYSA-N . The compound’s physicochemical properties include a predicted collision cross-section (CCS) of 131.9 Ų for the [M+H]+ adduct, suggesting moderate polarity .

Properties

IUPAC Name

(5-methyl-2-nitrophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYGJNVRQVWPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607879
Record name 1-(5-Methyl-2-nitrophenyl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75985-47-6
Record name 1-(5-Methyl-2-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methyl-2-nitrophenyl)methanamine
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Chemical Reactions Analysis

(5-Methyl-2-nitrophenyl)methanamine: undergoes various types of chemical reactions:

  • Oxidation Reactions:

    • Oxidation to Nitrobenzoic Acid: Oxidation with strong oxidizing agents like potassium permanganate (KMnO4) can convert the compound to 5-methyl-2-nitrobenzoic acid.

    • Oxidation to Nitrobenzene: Mild oxidation conditions can lead to the formation of 5-methyl-2-nitrobenzene.

  • Reduction Reactions:

    • Reduction to Aniline Derivative: Reduction with hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can produce 5-methyl-2-aminobenzene.

    • Reduction to Hydroxylamine Derivative: Using reducing agents like tin chloride (SnCl2) can yield 5-methyl-2-nitrobenzylamine.

  • Substitution Reactions:

    • Halogenation: The compound can undergo halogenation reactions with chlorine or bromine to form halogenated derivatives.

    • Acylation: Acylation reactions with acyl chlorides or anhydrides can introduce acyl groups to the compound.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, Na2Cr2O7

  • Reduction: LiAlH4, H2 (Pd/C), SnCl2

  • Substitution: Cl2, Br2, acyl chlorides

Major Products Formed:

  • Nitrobenzoic Acid

  • Nitrobenzene

  • 5-Methyl-2-aminobenzene

  • 5-Methyl-2-nitrobenzylamine

  • Halogenated Derivatives

  • Acylation Products

Scientific Research Applications

Organic Synthesis

(5-Methyl-2-nitrophenyl)methanamine serves as a valuable building block in organic synthesis, enabling the formation of complex molecules through various chemical reactions such as oxidation, reduction, and substitution reactions. It can be utilized in synthesizing other functionalized aromatic compounds that exhibit unique properties.

Recent studies have highlighted the compound's potential biological activities:

  • Antimicrobial Properties: Research indicates that derivatives of this compound can inhibit bacterial growth, particularly against strains like Pseudomonas aeruginosa. This is attributed to its ability to disrupt quorum sensing and biofilm formation.
  • Anticancer Activity: Preliminary investigations suggest that it may exhibit anticancer properties by interacting with specific molecular targets within cancer cells.

Pharmaceutical Development

The compound is explored as a precursor in pharmaceutical synthesis, particularly for developing new antibiotics and other therapeutic agents. Its structural properties allow for modifications that can enhance biological activity against resistant bacterial strains .

Case Study 1: Inhibition of Biofilm Formation

A study demonstrated that analogs of (5-Methyl-2-nitrophenyl)methanamine significantly reduced biofilm formation in Pseudomonas aeruginosa. Modifications to the nitro and methyl groups were found to influence inhibitory potency, achieving submicromolar activity in some derivatives.

Case Study 2: Antibacterial Potentiation

In another study focusing on methicillin-resistant Staphylococcus aureus (MRSA), compounds structurally related to (5-Methyl-2-nitrophenyl)methanamine showed significant potentiation of antibiotic activity. Some derivatives lowered the minimum inhibitory concentrations (MICs) for oxacillin by up to 128-fold .

Mechanism of Action

The mechanism by which (5-Methyl-2-nitrophenyl)methanamine exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules.

  • Pathways Involved: The compound may participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compound Name Molecular Formula Substituents Molecular Weight Key Features/Activities
(5-Bromo-2-nitrophenyl)methanamine hydrochloride C₇H₈BrClN₂O₂ Br (5-position), NO₂ (2) 267.51 g/mol Bromine enhances steric bulk; potential intermediate in halogenated drug synthesis
1-(2-Chloro-5-nitrophenyl)-N-methylmethanamine C₈H₉ClN₂O₂ Cl (2), NO₂ (5), N-methyl 200.62 g/mol Methylation of amine increases lipophilicity (clogP ~2.5 estimated); structural data available in PDB (ID: 4AV)

Key Findings :

  • Halogenation (Br, Cl) increases molecular weight and may influence binding affinity in target proteins due to steric and electronic effects.
  • N-Methylation, as seen in the chloro derivative, improves membrane permeability but may reduce solubility .

Electron-Donating vs. Electron-Withdrawing Substituents

Compound Name Molecular Formula Substituents Molecular Weight Key Features/Activities
(2-Methoxy-5-nitrophenyl)methanamine C₈H₁₀N₂O₃ OCH₃ (2), NO₂ (5) 182.18 g/mol Methoxy group enhances electron density; used in medicinal chemistry for pharmacokinetic optimization
(5-Methyl-2-nitrophenyl)methanamine C₈H₁₀N₂O₂ CH₃ (5), NO₂ (2) 166.18 g/mol Methyl improves hydrophobicity; nitro group may act as a hydrogen-bond acceptor

Key Findings :

  • Methoxy groups (electron-donating) increase solubility but may reduce metabolic stability compared to methyl groups .

Heterocyclic Methanamine Derivatives

Compound Name Molecular Formula Core Structure Molecular Weight Key Features/Activities
(5-Nitrofuran-2-yl)methanamine C₅H₇N₂O₃ Furan ring 143.12 g/mol Nitrofuran derivatives exhibit anti-Trypanosoma cruzi activity via nitro-reductase activation
5-Methyl-2-furanmethanamine C₆H₉NO Furan ring 111.14 g/mol Lower molecular weight improves bioavailability; limited nitro group reduces redox activity

Key Findings :

  • Furan-based methanamines demonstrate distinct biological profiles compared to benzene analogs. For example, nitrofuran derivatives require nitro-reduction for anti-parasitic activity, whereas nitrobenzene derivatives may rely on different mechanisms .
  • Benzene-core methanamines generally exhibit higher clogP values, favoring CNS penetration, while furan analogs are more polar .

Biological Activity

(5-Methyl-2-nitrophenyl)methanamine, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. The presence of a nitro group and an amine group in its structure allows for diverse interactions with biological macromolecules, influencing their function and leading to various biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (5-Methyl-2-nitrophenyl)methanamine is characterized by:

  • Molecular Formula : C8_{8}H10_{10}N2_{2}O2_{2}
  • Molecular Weight : Approximately 182.18 g/mol
  • Functional Groups : Nitro (-NO2_{2}) and amine (-NH2_{2}) groups

This structural arrangement significantly influences the compound's reactivity and interaction with biological targets.

The biological activity of (5-Methyl-2-nitrophenyl)methanamine is primarily attributed to:

  • Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
  • Hydrogen Bonding : The amine group can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, altering their structure and function.

Biological Assays and Efficacy

Recent studies have evaluated the biological activity of (5-Methyl-2-nitrophenyl)methanamine through various assays:

Antiviral Activity

In a study assessing its antiviral properties, (5-Methyl-2-nitrophenyl)methanamine demonstrated moderate inhibitory activity against HIV-1 integrase, with percentage inhibition rates ranging from 33% to 45% depending on the concentration used. The cytotoxicity (CC50_{50}) values were reported to be greater than 200 µM for several derivatives tested .

Cytotoxicity Studies

Cytotoxicity assays indicated that while some derivatives exhibited significant antiviral activity, they also displayed varying degrees of toxicity. For example, one derivative showed a CC50_{50} value of 50.4 µM, indicating potential for selective toxicity against viral cells while sparing normal cells .

Case Studies

  • Inhibition of PqsD Enzyme : Research has shown that derivatives based on the (5-Methyl-2-nitrophenyl)methanamine scaffold exhibit significant inhibition of PqsD, an enzyme crucial for bacterial communication in Pseudomonas aeruginosa. This suggests potential applications in developing new antimicrobial agents.
  • Skin Irritation Studies : Toxicological evaluations conducted on related compounds indicated low irritation potential when applied topically in animal models. This supports the safety profile of (5-Methyl-2-nitrophenyl)methanamine derivatives for potential cosmetic applications .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed for (5-Methyl-2-nitrophenyl)methanamine compared to similar compounds:

Compound NameAntiviral Activity (%)CC50_{50} (µM)Cytotoxicity Level
(5-Methyl-2-nitrophenyl)methanamine33 - 45>200Moderate
Derivative A8950.4High
Derivative B84158.4Low

Preparation Methods

Phenol to Benzyl Halide Conversion

The hydroxyl group of 5-methyl-2-nitrophenol is replaced with a halogen via reaction with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), forming 5-methyl-2-nitrobenzyl chloride. This intermediate is highly reactive toward nucleophilic substitution.

Amination of Benzyl Halide

The chlorinated derivative undergoes amination using aqueous ammonia or ammonium hydroxide under elevated temperatures (80–100°C). This nucleophilic substitution introduces the methanamine group, albeit with moderate yields due to competing hydrolysis.

Key Reaction Conditions

StepReagents/ConditionsYield (%)
Sulfonation/NitrationH₂SO₄/HNO₃, 2°C95
ChlorinationPCl₅, reflux70–80
AminationNH₄OH, 100°C, 12h50–60

This route, while viable, faces limitations in amination efficiency, necessitating purification via steam distillation or recrystallization.

Reductive Amination of Nitrobenzaldehyde Precursors

An alternative pathway employs reductive amination of 5-methyl-2-nitrobenzaldehyde, leveraging the aldehyde’s susceptibility to condensation with ammonia.

Aldehyde Synthesis

5-Methyl-2-nitrobenzaldehyde is synthesized via oxidation of 5-methyl-2-nitrotoluene using chromium-based oxidants (e.g., CrO₃/H₂SO₄) or catalytic oxidation with O₂ in the presence of Co(III) salts.

Reductive Amination

The aldehyde reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, facilitating imine formation followed by reduction to the primary amine. This method achieves yields of 65–75% with high regioselectivity.

Optimization Parameters

  • Temperature: 25–40°C

  • Solvent: Methanol/THF

  • Catalyst: NaBH₃CN (1.2 equiv)

Alkylation and Amination of Benzyl Halides

Direct alkylation of ammonia with 5-methyl-2-nitrobenzyl halides offers a streamlined route.

Halide Preparation

Bromination of 5-methyl-2-nitrotoluene using N-bromosuccinimide (NBS) under radical initiation (AIBN) yields 5-methyl-2-nitrobenzyl bromide.

Gabriel Synthesis

The bromide reacts with potassium phthalimide in DMF, forming a phthalimide-protected amine. Subsequent hydrolysis with hydrazine liberates the free amine, achieving 60–70% overall yield.

Advantages

  • Avoids direct handling of gaseous ammonia.

  • Phthalimide intermediate enhances stability.

Nitrile Reduction Approach

Reduction of 5-methyl-2-nitrobenzonitrile provides a high-yield pathway.

Nitrile Synthesis

5-Methyl-2-nitrobenzonitrile is prepared via Rosenmund-von Braun reaction from 5-methyl-2-nitrobenzyl bromide using CuCN in DMF.

Catalytic Hydrogenation

The nitrile undergoes hydrogenation over Raney nickel at 50 psi H₂, yielding the primary amine in >85% purity.

Critical Considerations

  • Catalyst poisoning by nitro groups necessitates partial hydrogenation control.

  • Alternative reductants: LiAlH₄ (ether, 0°C).

Comparative Analysis of Synthesis Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nitrophenol Route50–6090–95ModerateLow
Reductive Amination65–7595–98HighModerate
Gabriel Synthesis60–7098–99HighHigh
Nitrile Reduction80–8599HighHigh

The nitrile reduction method emerges as superior in yield and purity, albeit requiring specialized equipment for hydrogenation.

Challenges and Optimization Strategies

Nitro Group Interference

The nitro group’s strong electron-withdrawing effect destabilizes intermediates, complicating amination. Mitigation strategies include:

  • Protective Group Chemistry : Temporarily reducing the nitro group to an amine (-NH₂) before functionalization, followed by re-oxidation.

  • Low-Temperature Reactions : Minimizing side reactions during nitration and amination.

Regioselectivity in Nitration

Achieving precise nitro group placement necessitates directing group strategies. For example, sulfonic acid groups transiently direct nitration to the para position, which is subsequently removed post-reaction.

Purification Techniques

Steam distillation (as in US3987113A ) and recrystallization from ethanol/water mixtures are critical for isolating high-purity product.

Q & A

Q. Basic

  • NMR : 1^1H NMR (CDCl₃) identifies aromatic protons (δ 6.8–8.1 ppm) and methylene/methyl groups (δ 2.3–3.5 ppm). 13^{13}C NMR confirms nitrophenyl and methanamine moieties .
  • IR : Stretching frequencies for -NH₂ (~3350 cm⁻¹) and NO₂ (~1520 cm⁻¹) validate functional groups.
  • MS : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .

How can crystallographic data resolve structural ambiguities in (5-Methyl-2-nitrophenyl)methanamine derivatives?

Q. Advanced

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation.
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For twinned crystals, SHELXD or WinGX (ORTEP) aids in structure solution .
  • Validation : Check R-factors (<5%) and residual electron density maps for misplaced atoms. Example: A derivative with a cyclohexanecarboxamide group showed planar nitro groups and tetrahedral amine geometry .

How do hydrogen bonding patterns influence the supramolecular assembly of (5-Methyl-2-nitrophenyl)methanamine in crystals?

Advanced
Graph set analysis (e.g., Etter’s rules) reveals directional interactions:

  • N–H···O/N : Nitro groups act as acceptors, while amine hydrogens donate, forming chains (C(4) motifs) or rings (R₂²(8)).
  • Packing : Strong H-bonds stabilize layered structures, while weak van der Waals interactions dictate solubility. For example, derivatives with fluorinated substituents exhibit tighter packing due to C–F···H interactions .

How should researchers address contradictions in solubility data for (5-Methyl-2-nitrophenyl)methanamine across studies?

Q. Advanced

  • Variables : Temperature, solvent polarity, and pH significantly affect solubility. Compare data under identical conditions (e.g., mole fraction in DMF at 25°C) .
  • Methodology : Replicate experiments using standardized procedures (e.g., shake-flask method).
  • Error Analysis : Report estimated errors (±2–5%) and use statistical tools (e.g., ANOVA) to identify outliers .

What safety protocols are critical when handling (5-Methyl-2-nitrophenyl)methanamine in laboratory settings?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite).
  • Storage : In amber vials at 2–8°C under nitrogen to prevent oxidation .

What computational tools predict the reactivity of (5-Methyl-2-nitrophenyl)methanamine in nucleophilic reactions?

Q. Advanced

  • DFT Calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack.
  • MD Simulations : GROMACS explores solvent effects on reaction pathways.
  • Docking Studies : AutoDock Vina assesses binding affinity with biological targets (e.g., enzymes) .

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